N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBTXUVPBGGOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the benzothiazole ring: Starting from a fluorinated aniline derivative, cyclization with a suitable thioamide can yield the benzothiazole core.
Introduction of the pyridine moiety: This can be achieved through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-containing reagent.
Formation of the cyclobutanecarboxamide: The final step involves coupling the intermediate with a cyclobutanecarboxylic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalyst selection: Using efficient catalysts to improve reaction yields and reduce by-products.
Process optimization: Streamlining reaction steps to minimize purification requirements and waste generation.
Safety protocols: Ensuring safe handling of reagents and intermediates, especially those that are hazardous or sensitive.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Structural Features and Physicochemical Properties
Key Observations:
Core Structure Differences: The target compound employs a cyclobutanecarboxamide core, distinct from the thiazolidinedione-acetamide scaffold in GB30–GB34 or the pyridine-3-carboxamide in ’s compound . Cyclobutane’s smaller ring size (vs.
Substituent Effects: The 4-fluorobenzo[d]thiazol-2-yl group is shared between the target compound and GB30. Fluorination at this position is known to enhance metabolic stability and modulate electron density, which may improve target engagement compared to non-fluorinated analogs (e.g., GB31’s 6-methyl substitution) . The pyridin-3-ylmethyl substituent in the target compound differs from the benzylidene groups in GB30–GB33. Pyridine’s nitrogen atom could facilitate hydrogen bonding or coordinate metal ions in enzymatic active sites, a feature absent in bromo/methyl-substituted analogs.
Physicochemical Properties :
- Melting points for GB30–GB34 range from 272–294°C, correlating with their crystalline stability . The target compound’s melting point is unreported but may vary due to its cyclobutane core’s unique packing efficiency.
- HPLC purity for GB30–GB34 exceeds 95%, suggesting robust synthetic protocols . Similar methodologies (e.g., SHELX-refined crystallography ) might apply to the target compound’s characterization.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN3OS, with a molar mass of approximately 305.37 g/mol. The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a cyclobutane carboxamide group. The incorporation of fluorine enhances its lipophilicity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : The synthesis begins with the cyclization of a fluorinated aniline derivative with a suitable thioamide.
- Introduction of the Pyridine Moiety : A nucleophilic substitution reaction is performed where the benzothiazole derivative reacts with a pyridine-containing reagent.
- Formation of the Cyclobutanecarboxamide : The final step involves coupling the intermediate with a cyclobutanecarboxylic acid derivative using coupling reagents such as EDCI or DCC.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
- Apoptosis Induction : It can activate caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.
These mechanisms suggest potential applications in treating inflammatory diseases and various types of cancer.
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies indicate that benzothiazole derivatives can inhibit tumor growth by targeting multiple pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : By inhibiting COX enzymes, these compounds can reduce inflammation and associated pain.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
These findings highlight the therapeutic potential of this compound class in various medical applications.
Q & A
Basic: What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the fluorobenzo[d]thiazole and pyridin-3-ylmethylamine moieties with cyclobutanecarboxylic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves selectivity for sterically hindered reactions .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reductions) to prevent side reactions .
- Yield optimization : Monitor reactions via TLC or HPLC and adjust stoichiometry (1.2–1.5 equivalents of activating agents) .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : Use , , and -NMR to confirm substituent connectivity and fluorine integration. For example, the 4-fluorobenzo[d]thiazole proton signals appear as doublets (~δ 7.5–8.5 ppm) due to coupling .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .
- X-ray crystallography : Employ SHELXL for refinement to resolve ambiguous stereochemistry or torsional angles in the cyclobutane ring .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the fluorobenzo[d]thiazole and pyridin-3-ylmethyl groups on biological activity?
Methodological Answer:
- Analog synthesis : Replace the 4-fluoro group with Cl, CH, or H to assess halogen-dependent target binding . Modify the pyridin-3-ylmethyl group to pyridin-4-yl or benzyl to study steric effects .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and cell viability assays (e.g., MTT assay ).
- Computational docking : Use AutoDock Vina to model interactions with targets like EGFR or PARP, focusing on hydrogen bonding with the cyclobutane carbonyl and π-π stacking of the thiazole ring .
Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor permeability .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites formed in vivo but not in cell cultures .
- Dose optimization : Conduct tiered dosing studies (1–100 mg/kg) in rodent models to bridge efficacy gaps .
- Tissue distribution analysis : Radiolabel the compound (e.g., ) and track accumulation in target organs via PET imaging .
Basic: What strategies are recommended for improving the solubility and stability of this compound in aqueous buffers?
Methodological Answer:
- Salt formation : React with HCl or sodium salts to enhance water solubility via ionizable groups (e.g., pyridine nitrogen) .
- Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) for in vitro studies to maintain solubility without cytotoxicity .
- pH adjustment : Stabilize the cyclobutane carboxamide by buffering solutions at pH 6.5–7.5 to prevent hydrolysis .
- Lyophilization : Prepare stable lyophilized powders with excipients (e.g., mannitol) for long-term storage .
Advanced: How can computational methods predict and rationalize conflicting crystallographic data for this compound’s cyclobutane ring conformation?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compare theoretical vs. experimental bond angles and torsional strain .
- Molecular dynamics (MD) simulations : Simulate ring puckering in explicit solvent (e.g., water) to identify flexible conformers undetected in static X-ray structures .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal packing and conformational rigidity .
Basic: What are the key considerations for designing dose-response experiments to determine IC50_{50}50 values in cellular assays?
Methodological Answer:
- Cell line selection : Use target-specific lines (e.g., HeLa for cytotoxicity or HepG2 for metabolic stability) with appropriate controls .
- Dose range : Test 8–10 concentrations spanning 0.1–100 μM, log-spaced for accurate sigmoidal curve fitting .
- Incubation time : Align with doubling time (e.g., 48–72 hours for cancer cells) to capture growth inhibition .
- Data normalization : Use vehicle-treated cells as 100% viability and staurosporine as 0% reference .
Advanced: How can researchers address discrepancies in enzymatic vs. cellular assay results for target engagement?
Methodological Answer:
- Cellular target engagement assays : Use NanoBRET or CETSA to verify intracellular target binding under physiological conditions .
- Off-target profiling : Screen against panels of kinases or GPCRs to identify confounding interactions .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to confirm downstream signaling effects predicted by enzyme inhibition .
Basic: What are the best practices for scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclobutane ring formation) to improve heat dissipation .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported HOBt) for amide couplings to reduce waste .
- Purification : Transition from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for large batches .
Advanced: What mechanistic studies are critical for elucidating the role of the 4-fluoro substituent in bioactivity?
Methodological Answer:
- Isotopic labeling : Synthesize -labeled analogs for -NMR or MRI studies to track target engagement in real time .
- Fluorine scan : Compare 4-F, 5-F, and 6-F positional isomers in binding assays to map halogen-bonding preferences .
- Electrostatic potential maps : Generate ESP surfaces (via DFT) to visualize how fluorine modulates electron density at the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
